Cas no 16065-27-3 (Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride)

Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride structure
16065-27-3 structure
Product Name:Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride
CAS No:16065-27-3
MF:C11H15ClF3N
MW:253.691712617874
CID:192846
Update Time:2023-08-03

Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,N-propyl-3-(trifluoromethyl)-, hydrochloride (1:1)
    • Benzenemethanamine,N-propyl-3-(trifluoromethyl)-, hydrochloride (9CI)
    • Benzylamine,N-propyl-m-(trifluoromethyl)-, hydrochloride (8CI)
    • propyl-(3-trifluoromethylbenzyl)-amine hydrochloride
    • N-[3-(Trifluoromethyl)benzyl]propan-1-amine hydrochloride
    • Propyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
    • Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride
    • Inchi: 1S/C11H14F3N.ClH/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7,15H,2,6,8H2,1H3;1H
    • InChI Key: CQGOJBCFRVMFHH-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1=CC=CC(=C1)CNCCC)(F)F

Computed Properties

  • Exact Mass: 253.085
  • Monoisotopic Mass: 253.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 179
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12

Experimental Properties

  • Density: 1.099
  • Boiling Point: 220.4°Cat760mmHg
  • Flash Point: 87.1°C

Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride Pricemore >>

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